molecular formula C21H20BrN3O3 B11590934 3-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid

3-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid

Cat. No.: B11590934
M. Wt: 442.3 g/mol
InChI Key: PQBFVSACIRFTLH-UHFFFAOYSA-N
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Description

3-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-METHYLBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzoic acid moiety, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-METHYLBENZOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic conditions.

    Coupling reactions: The pyrazole intermediate is then coupled with the brominated phenyl derivative using a suitable coupling agent such as palladium catalysts in a Suzuki-Miyaura coupling reaction.

    Final assembly: The benzoic acid moiety is introduced through esterification followed by hydrolysis under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-METHYLBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The brominated phenyl group and the pyrazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-METHYLBENZOIC ACID
  • **3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-METHYLBENZOIC ACID

Uniqueness

The presence of the bromine atom and the specific arrangement of the pyrazole and benzoic acid moieties make 3-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-METHYLBENZOIC ACID unique

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

3-[[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-methylbenzoic acid

InChI

InChI=1S/C21H20BrN3O3/c1-11-5-6-15(21(27)28)9-18(11)23-10-16-14(4)24-25(20(16)26)19-8-7-17(22)12(2)13(19)3/h5-10,24H,1-4H3,(H,27,28)

InChI Key

PQBFVSACIRFTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=CC2=C(NN(C2=O)C3=C(C(=C(C=C3)Br)C)C)C

Origin of Product

United States

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